2'-Deoxypseudouridine cep

Description

Context of Modified Nucleosides in Nucleic Acid Research

Nucleic acids, DNA and RNA, are fundamental to all known forms of life, carrying the genetic blueprint and orchestrating its expression. interesjournals.org While composed primarily of four canonical nucleosides, these molecules are often adorned with a wide array of chemical modifications. researchgate.net Over 150 such modifications have been identified, each capable of fine-tuning the structure, stability, and function of nucleic acids. researchgate.net

Modified nucleosides are integral to numerous biological processes, including the regulation of gene expression, the modulation of protein translation, and ensuring the structural integrity of RNA molecules like transfer RNA (tRNA) and ribosomal RNA (rRNA). researchgate.netmdpi.com In the realm of scientific research and medicine, synthetic modified nucleosides have become indispensable. They are used as building blocks to create therapeutic oligonucleotides, such as antiviral and anticancer drugs, that exhibit enhanced stability against enzymatic degradation. biosynth.combldpharm.com By altering properties like base pairing, stacking interactions, and sugar conformation, these analogs allow researchers to probe the intricate mechanisms of enzymes that interact with DNA and RNA, such as polymerases and repair enzymes. bldpharm.combiosyn.com The introduction of modified nucleosides into synthetic nucleic acids is a key strategy for investigating the structure-activity relationships of these vital biopolymers. biosyn.comglenresearch.com

Overview of Pseudouridine (B1679824) and its Deoxyribonucleoside Analogs

The most abundant modified nucleoside in cellular RNA is Pseudouridine (Ψ), often referred to as the "fifth nucleoside". wikipedia.org It is an isomer of the canonical RNA nucleoside, uridine (B1682114). The defining structural difference lies in the glycosidic bond—the link between the uracil (B121893) base and the ribose sugar. In uridine, this is a standard nitrogen-carbon (N1-C1') bond. wikipedia.org In pseudouridine, however, the uracil base is "flipped," forming an unusual and more stable carbon-carbon (C5-C1') bond. wikipedia.orgnih.gov

This C-C glycosidic bond endows pseudouridine with distinct chemical and structural properties. beilstein-journals.org It offers greater rotational freedom around the bond and introduces an additional hydrogen bond donor at the N1 position of the uracil ring, which is normally occupied by the bond to the sugar. rcsb.orgbiorxiv.org These features enhance base-stacking interactions and contribute to a more rigid and stable local RNA structure. rcsb.orgbiorxiv.org In nature, pseudouridine is synthesized post-transcriptionally by a class of enzymes known as pseudouridine synthases (PUS). wikipedia.org

Table 1: Comparison of Uridine and Pseudouridine

| Feature | Uridine (U) | Pseudouridine (Ψ) |

|---|---|---|

| Glycosidic Bond | Nitrogen-Carbon (N-glycosidic) | Carbon-Carbon (C-glycosidic) |

| Bond Linkage | N1 of Uracil to C1' of Ribose | C5 of Uracil to C1' of Ribose |

| Hydrogen Bonding | Standard Watson-Crick face | Extra H-bond donor at N1 position |

| Structural Impact | Standard flexibility | Enhances base stacking and backbone rigidity |

| Stability | Susceptible to enzymatic cleavage | More resistant to hydrolysis |

2'-Deoxypseudouridine (B1588945) is the deoxyribonucleoside analog of pseudouridine. This means it has the same C-glycosidic bond linking uracil to the sugar, but the sugar is a 2'-deoxyribose, characteristic of DNA, rather than the ribose found in RNA. This structural feature makes it a valuable tool for incorporation into synthetic DNA strands.

Significance of 2'-Deoxypseudouridine in Biological Systems Research

The primary significance of 2'-Deoxypseudouridine lies in its application as a research tool, particularly in the study of DNA repair mechanisms. Its utility is directly linked to its unique C-C glycosidic bond, which is resistant to enzymatic cleavage.

One of the most efficient DNA repair pathways is the base excision repair (BER) system, which removes damaged or inappropriate bases from DNA. nih.gov An essential enzyme in this pathway is Uracil-DNA Glycosylase (UDG), which specifically recognizes and removes uracil when it erroneously appears in DNA. UDG functions by cleaving the N-glycosidic bond of deoxyuridine. However, when 2'-deoxypseudouridine is incorporated into a DNA strand in place of deoxyuridine, its C-C bond is not recognized or cleaved by UDG. This makes oligonucleotides containing 2'-deoxypseudouridine non-cleavable substrate analogs, which are invaluable for studying the binding and recognition steps of UDG and other DNA glycosylases without the complication of the subsequent cleavage reaction. rcsb.org

Furthermore, the incorporation of 2'-deoxypseudouridine into oligonucleotides has been shown to stabilize certain DNA structures. For instance, it can form stable C:pseudoU-A triplets in triple-helix-forming oligonucleotides (TFOs), a feature not observed when standard deoxyuridine is used. biosyn.comglenresearch.comglenresearch.combiosearchtech.com This property makes it a useful monomer for investigating and designing novel DNA structures and for applications in antigene strategies.

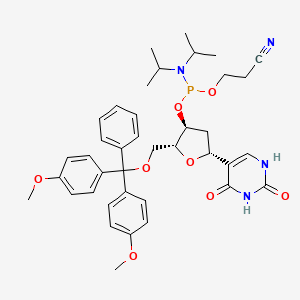

To facilitate its use in research, 2'-deoxypseudouridine is chemically converted into a phosphoramidite (B1245037) derivative, specifically 5'-Dimethoxytrityl-2'-deoxypseudouridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, often abbreviated as 2'-deoxypseudouridine-CE Phosphoramidite. This form is the standard building block for automated solid-phase synthesis of custom DNA oligonucleotides. glenresearch.com

Table 2: Properties of 2'-Deoxypseudouridine CE Phosphoramidite

| Property | Description |

|---|---|

| Product Name | 5'-Dimethoxytrityl-2'-deoxypseudouridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| Abbreviation | d-pseudoU-CE Phosphoramidite |

| CAS Number | 289712-98-7 |

| Molecular Formula | C₃₉H₄₇N₄O₈P |

| Molecular Weight | 730.8 g/mol |

| Application | Building block for automated synthesis of modified DNA oligonucleotides. |

| Coupling/Deprotection | Standard protocols for oligonucleotide synthesis can be used. |

Properties

Molecular Formula |

C39H47N4O8P |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-22-10-21-40)51-35-23-34(33-24-41-38(45)42-37(33)44)50-36(35)25-48-39(28-11-8-7-9-12-28,29-13-17-31(46-5)18-14-29)30-15-19-32(47-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,41,42,44,45)/t34-,35+,36-,52?/m1/s1 |

InChI Key |

IMFUMPDKLUNINC-ORPMVLRESA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxypseudouridine

Chemical Synthesis Approaches for 2'-Deoxypseudouridine (B1588945) and its Analogs

The chemical synthesis of C-nucleosides like 2'-deoxypseudouridine presents unique challenges, primarily in the stereocontrolled formation of the C-C glycosidic bond. Several approaches have been developed to address these challenges, ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling methods and intricate multi-step strategies.

Condensation Reactions in C-Nucleoside Synthesis

A prominent method for the synthesis of C-nucleosides involves the condensation of an organometallic derivative of the nucleobase with a suitable sugar electrophile. In the context of 2'-deoxypseudouridine, this typically involves the reaction of a lithiated pyrimidine (B1678525) derivative with a protected 2-deoxyribose species.

One reported synthesis of 2'-deoxypseudouridine starts from 2-deoxy-D-ribose. The sugar is first protected, for instance, as 2-deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxan-1,3-diyl)-D-ribofuranose. This protected sugar is then reacted with a lithiated uracil (B121893) derivative, such as 5-lithio-2,4-bis(tert-butyldimethylsilyloxy)pyrimidine. This condensation reaction forms a mixture of anomeric alcohols, which can then be cyclized to form the desired protected 2'-deoxypseudouridine researchgate.netrsc.org. The choice of protecting groups on both the sugar and the pyrimidine base is crucial for the success of the condensation and subsequent steps.

The general scheme for this approach is outlined below:

| Reactant 1 | Reactant 2 | Key Step | Product |

| Protected 2-deoxyribose | Lithiated pyrimidine derivative | Condensation | Acyclic precursor |

| Acyclic precursor | - | Cyclization | Protected 2'-deoxypseudouridine |

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, including the formation of C-C bonds in nucleoside chemistry. While direct palladium-catalyzed synthesis of 2'-deoxypseudouridine is less commonly reported than condensation methods, the principles of reactions like the Suzuki, Stille, and Sonogashira couplings are applicable to the synthesis of its analogs with modifications at the pyrimidine ring.

The general mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination nobelprize.orglibretexts.org. In a hypothetical application to a 2'-deoxypseudouridine analog, a pre-functionalized pyrimidine (e.g., a halogenated or stannylated derivative) attached to the deoxyribose moiety could be coupled with a suitable organometallic partner.

A plausible synthetic route could involve:

Synthesis of a C-5 halogenated 2'-deoxyuridine (B118206) derivative.

Palladium-catalyzed cross-coupling of this derivative with an organometallic reagent (e.g., an organoboron or organotin compound) to introduce a substituent at the C-5 position.

This approach is particularly valuable for creating a library of 2'-deoxypseudouridine analogs with diverse functionalities at the base.

Multi-Step Synthetic Strategies

The synthesis of complex molecules like 2'-deoxypseudouridine often requires a multi-step approach, where the target molecule is built up through a series of carefully planned reactions. These strategies allow for precise control over the stereochemistry and the introduction of various functional groups.

A representative multi-step synthesis of 2'-deoxypseudouridine can be envisioned starting from simpler, commercially available precursors. For instance, a synthesis could commence with the modification of a pre-existing nucleoside like 2'-deoxyuridine or thymidine (B127349) nih.gov. An alternative approach involves the construction of the pyrimidine ring onto a pre-functionalized sugar derivative.

An illustrative multi-step sequence might include:

Protection of the hydroxyl groups of 2-deoxy-D-ribose.

Introduction of a suitable leaving group at the anomeric carbon.

Reaction with a nucleophilic pyrimidine precursor.

Construction of the uracil ring through a series of reactions.

Deprotection to yield the final 2'-deoxypseudouridine.

Such multi-step syntheses, while often lengthy, provide the flexibility to generate a wide range of analogs by modifying the intermediates at various stages of the synthesis.

Stereochemical Control in Deoxyribonucleoside Synthesis

Controlling the stereochemistry at the anomeric carbon (C-1') to obtain the desired β-anomer is a critical challenge in the synthesis of 2'-deoxypseudouridine. The stereochemical outcome of the glycosidic bond formation is influenced by several factors, including the nature of the reactants, the protecting groups on the sugar, and the reaction conditions.

In condensation reactions involving organometallic reagents, the stereoselectivity can often be directed by neighboring group participation from a protecting group at the C-2 or C-3 position of the deoxyribose ring. However, in 2'-deoxyribonucleosides, the absence of a substituent at the 2'-position makes this strategy more challenging.

One approach to achieve stereocontrol is through the use of a rigid, bicyclic sugar derivative that biases the approach of the nucleophile to one face of the molecule. Another strategy involves the separation of the α and β anomers after the condensation reaction, although this can be inefficient. The use of specific solvents and temperatures can also influence the anomeric ratio. For instance, in the synthesis of C-nucleosides, the formation of a planar oxocarbenium ion intermediate is often proposed, and the stereoselectivity arises from the preferential attack of the nucleophile from the less hindered face researchgate.net.

Enzymatic and Chemo-Enzymatic Synthesis of 2'-Deoxypseudouridine Derivatives

Enzymatic and chemo-enzymatic methods offer attractive alternatives to purely chemical syntheses, often providing high stereoselectivity and milder reaction conditions. These approaches leverage the catalytic power of enzymes to perform specific transformations.

Role of Nucleoside Phosphorylases in Transglycosylation

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and ribose-1-phosphate or deoxyribose-1-phosphate. This reversibility can be exploited for the synthesis of new nucleosides through a process called transglycosylation mdpi.comnih.gov.

In a typical transglycosylation reaction for the synthesis of a 2'-deoxypseudouridine derivative, a donor 2'-deoxynucleoside is incubated with a modified pyrimidine base in the presence of a nucleoside phosphorylase. The enzyme cleaves the glycosidic bond of the donor nucleoside to form deoxyribose-1-phosphate, which then reacts with the acceptor pyrimidine base to form the new C-nucleoside.

The general reaction is as follows:

Donor-2'-deoxynucleoside + Acceptor Base ⇌ Acceptor-2'-deoxynucleoside + Donor Base

This method is highly stereospecific, typically yielding the β-anomer exclusively. The substrate specificity of the nucleoside phosphorylase is a key factor in determining the scope of this reaction. Engineered enzymes with broader substrate tolerance are being developed to expand the utility of this method for the synthesis of a wider range of nucleoside analogs.

The table below summarizes the key enzymes and their roles in this process:

| Enzyme | Role | Substrates | Product |

| Purine Nucleoside Phosphorylase (PNP) | Catalyzes the phosphorolysis of purine deoxynucleosides | Purine deoxynucleosides, phosphate (B84403) | Deoxyribose-1-phosphate, purine base |

| Pyrimidine Nucleoside Phosphorylase (PyNP) | Catalyzes the synthesis of pyrimidine deoxynucleosides | Deoxyribose-1-phosphate, pyrimidine base | Pyrimidine deoxynucleosides, phosphate |

Chemo-enzymatic approaches combine the strengths of both chemical and enzymatic synthesis. For example, a modified pyrimidine base can be synthesized chemically and then used as a substrate in an enzymatic transglycosylation reaction to produce a novel 2'-deoxypseudouridine analog. This integrated approach allows for the efficient and stereoselective synthesis of complex nucleoside derivatives.

Application of Nucleoside Kinases for Phosphorylation

The phosphorylation of 2'-deoxypseudouridine is a critical step for its incorporation into nucleic acids and for the activation of many nucleoside analog prodrugs. This process is catalyzed by nucleoside kinases, which transfer a phosphate group from a donor, typically a nucleoside triphosphate like ATP, to the 5'-hydroxyl group of the nucleoside.

Nucleoside monophosphate kinases play a crucial role in the subsequent phosphorylation steps, converting monophosphates to their corresponding diphosphates. nih.gov These enzymes are essential for the synthesis of the nucleotide triphosphates required for DNA and RNA synthesis and various other cellular metabolic processes. nih.gov Human tissues express several types of nucleoside monophosphate kinases, including thymidylate kinase, uridylate-cytidylate kinase, and multiple isozymes of adenylate and guanylate kinases. nih.gov

The substrate specificity of these kinases is a key factor in the phosphorylation of nucleoside analogs. Deoxycytidine kinase (dCK), for instance, is responsible for phosphorylating deoxycytidine, as well as deoxyadenosine and deoxyguanosine, although with lower efficiency. escholarship.org The expression levels of deoxynucleoside kinases can vary between cell types, which may influence the accumulation of deoxypurine nucleotides. nih.gov

The table below summarizes key nucleoside kinases involved in the phosphorylation of nucleosides and their analogs.

| Kinase | EC Number | Function |

| Deoxycytidine kinase (dCK) | 2.7.1.74 | Phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. |

| Deoxyadenosine kinase | 2.7.1.76 | Phosphorylates deoxyadenosine. |

| Adenosine (B11128) kinase | 2.7.1.20 | Phosphorylates adenosine. |

| Thymidylate kinase | 2.7.4.9 | Converts dTMP to dTDP. |

| Uridylate-cytidylate kinase | 2.7.4.14 | Phosphorylates UMP and CMP to their diphosphate (B83284) forms. |

| Adenylate kinase | 2.7.4.3 | Interconverts adenine nucleotides (AMP, ADP, ATP). |

| Guanylate kinase | 2.7.4.8 | Converts GMP to GDP. |

| Nucleoside-diphosphate kinase | 2.7.4.6 | Catalyzes the transfer of the terminal phosphate between different nucleoside diphosphates and triphosphates. wikipedia.org |

Data sourced from multiple studies on nucleoside kinase activity and specificity. nih.govnih.gov

Enzyme Membrane Reactors for Continuous Production

Enzyme membrane reactors (EMRs) offer a promising technology for the continuous synthesis of nucleosides and their analogs, providing an alternative to traditional chemical methods and batch enzymatic reactions. mdpi.comresearchgate.netnih.gov In an EMR system, enzymes are retained within the reactor by a membrane with a specific molecular weight cut-off (MWCO), while substrates are continuously fed, and products are removed. mdpi.comresearchgate.netnih.gov This setup allows for the reuse of the biocatalyst until its full inactivation, which can significantly reduce production costs. mdpi.comresearchgate.netnih.gov

The application of EMRs has been validated for the synthesis of natural and modified nucleosides through one-pot transglycosylation reactions. mdpi.comnih.gov For example, the continuous production of 2'-deoxyadenosine has been demonstrated over extended periods with high product yields. researchgate.netnih.gov This approach combines the benefits of enzyme immobilization, such as easy separation of the product from the enzyme, with the advantages of using freely dissolved enzymes, like maximum specific activity and no mass transfer limitations. mdpi.com

A typical EMR setup for nucleoside synthesis is depicted below.

| Component | Function |

| Substrate Tank | Holds the initial solution of substrates. researchgate.net |

| Enzyme Reactor | Contains the dissolved enzymes where the reaction occurs. researchgate.net |

| Ultrafiltration Membrane | Retains the enzymes within the reactor while allowing products to pass through. researchgate.net |

| Heating Device | Maintains the optimal temperature for the enzymatic reaction. researchgate.net |

| PID Controller | Regulates process variables like temperature and flow rate. researchgate.net |

This table illustrates the key components of a standard enzyme membrane reactor used for continuous nucleoside production. researchgate.net

Modular Enzymatic Cascade Systems for Nucleotide Synthesis

The synthesis of nucleoside-5'-triphosphates (NTPs) and their analogs can be efficiently achieved through modular enzymatic cascade systems in a one-pot reaction. nih.govresearchgate.netnih.gov This chemoenzymatic approach offers a more sustainable and efficient alternative to purely chemical synthesis methods. whiterose.ac.uk These systems typically employ a series of kinases to sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form. nih.govresearchgate.netnih.gov

A key feature of these cascade reactions is the inclusion of a (d)ATP regeneration system, which drives the reaction equilibrium towards the desired triphosphate product, resulting in significantly higher conversion rates. nih.govresearchgate.netnih.gov This method has been successfully applied to a wide range of natural and modified nucleosides, including those with alterations to the sugar or base moieties. nih.govresearchgate.net

The general scheme for a modular enzymatic cascade for NTP synthesis is as follows:

Nucleoside → Nucleoside Monophosphate → Nucleoside Diphosphate → Nucleoside Triphosphate

This process is catalyzed by a sequence of kinases:

Nucleoside Kinase: Catalyzes the first phosphorylation step.

Nucleoside Monophosphate (NMP) Kinase: Converts the monophosphate to the diphosphate.

Nucleoside Diphosphate (NDP) Kinase: Catalyzes the final phosphorylation to the triphosphate. nih.govresearchgate.net

The enzymes used in these cascades can be selected for their specific substrate specificities, allowing for a modular approach to the synthesis of a diverse array of NTPs. nih.govresearchgate.net

Pseudouridylate Synthase-Mediated Pathways

Pseudouridylate synthases are enzymes that catalyze the isomerization of uridine (B1682114) residues in RNA to pseudouridine (B1679824). uniprot.org This modification is the most common in stable RNAs such as tRNA, rRNA, and snRNA. While the direct synthesis of 2'-deoxypseudouridine via these enzymes is not their primary described function, the study of these pathways provides insight into the formation of the C-glycosidic bond characteristic of pseudouridine.

The enzymatic synthesis of 2'-deoxypseudouridine isomers has been achieved through other means, such as the reaction of a protected 2-deoxyribose with a lithiated pyrimidine derivative. nih.gov Furthermore, enzymatic methods involving transglycosylation reactions catalyzed by enzymes like purine nucleoside phosphorylase (PNP) have been employed for the synthesis of various 2'-deoxyribonucleosides. researchgate.net

Design and Synthesis of 2'-Deoxypseudouridine Analogs for Specific Research Applications

Incorporation into Oligonucleotides

2'-Deoxypseudouridine can be incorporated into oligonucleotides to study the structure and function of nucleic acids. biosyn.com The presence of pseudouridine in RNA has been shown to enhance base-stacking and induce a moderate increase in the rigidity of the nearby sugar-phosphate backbone. biosyn.com

The synthesis of oligonucleotides containing modified nucleosides like 2'-deoxypseudouridine is typically achieved through chemical synthesis using phosphite triester methodology. nih.gov The modified nucleoside is first converted into a phosphoramidite (B1245037) derivative, which can then be used in automated solid-phase DNA synthesis. nih.gov

The incorporation of 2'-modified nucleosides, such as 2'-acetamido-2'-deoxyuridine, has been studied to evaluate their impact on the hybridization properties of oligonucleotides. nih.gov Such modifications can influence the stability of RNA-RNA, DNA-DNA, and mixed duplexes. nih.gov

Synthesis of Fluorescent and Spin-Labeled Analogs for Probing

To study the interactions and dynamics of nucleic acids, 2'-deoxypseudouridine analogs can be synthesized with fluorescent or spin-labeled probes.

Fluorescent Analogs:

Fluorescent nucleoside analogs are valuable tools for studying nucleoside metabolism and DNA structure. nih.govnih.gov The synthesis of these analogs often involves modifying the nucleobase to augment its spectral properties, such as red-shifting the absorption spectrum and increasing the quantum yield. nih.gov For example, pyrimidines can be decorated with furano or pyrrolo moieties to create fluorescent analogs of thymidine and 2'-deoxycytidine. nih.gov The synthesis of such analogs can be achieved through reactions like the Sonogashira reaction followed by copper-catalyzed cycloaddition. nih.govnih.gov

Spin-Labeled Analogs:

Spin-labeled nucleoside analogs are used as probes in Electron Paramagnetic Resonance (EPR) spectroscopy to study DNA conformation and dynamics. nih.gov A common approach involves linking a stable free radical, such as a nitroxide like 3-carboxy-Proxyl, to the nucleoside. nih.gov This modified nucleoside can then be incorporated into an oligonucleotide. nih.gov The EPR spectrum of the spin-labeled oligonucleotide can provide information about the local environment and mobility of the label, which changes upon hybridization to its complementary strand. nih.gov

The table below provides examples of modifications used to create fluorescent and spin-labeled nucleoside analogs.

| Probe Type | Modification Strategy | Application |

| Fluorescent | Attachment of fluorophores like furano and pyrrolo moieties to the nucleobase. nih.gov | Probing nucleoside metabolism and DNA structure. nih.gov |

| Spin-Labeled | Covalent linkage of a nitroxide free radical (e.g., 3-carboxy-Proxyl) to the nucleoside. nih.gov | Studying DNA conformation and dynamics via EPR spectroscopy. nih.gov |

This table summarizes common strategies for synthesizing fluorescent and spin-labeled nucleoside analogs for use as molecular probes.

Preparation of Phosphate Derivatives for Biochemical Studies

The biological activity and utility of 2'-deoxypseudouridine in biochemical assays are contingent upon its conversion to corresponding phosphate derivatives, particularly the 5'-monophosphate (dΨMP), 5'-diphosphate (dΨDP), and the biologically crucial 5'-triphosphate (dΨTP). The synthesis of these derivatives is a fundamental step for studies involving DNA polymerization, enzymatic incorporation, and structural biology. Both chemical and enzymatic strategies have been developed to achieve efficient phosphorylation of the 5'-hydroxyl group of the nucleoside.

Chemical phosphorylation methods are widely employed for the synthesis of nucleoside triphosphates. A prevalent and efficient approach is the one-pot, three-step Ludwig-Eckstein reaction. nih.govnih.govresearchgate.net This method typically begins with the monophosphorylation of the unprotected 2'-deoxypseudouridine nucleoside. The initial reaction often involves a phosphorylating agent like phosphoryl chloride (POCl₃) in a phosphate solvent such as trimethyl phosphate. chempap.org This step selectively forms a 5'-phosphorodichloridate intermediate.

Following the initial phosphorylation, the intermediate is reacted in situ with a pyrophosphate salt, commonly tributylammonium pyrophosphate. nih.govnih.govchempap.org This reaction displaces the chloride groups to form a cyclic intermediate. The final step involves the hydrolysis of this intermediate under neutral conditions, yielding the desired 2'-deoxypseudouridine 5'-triphosphate (dΨTP). nih.govnih.govresearchgate.net This "one-pot" strategy is advantageous as it avoids the need for protection and deprotection of other functional groups on the nucleoside, making it a straightforward and reliable method for gram-scale synthesis. nih.govnih.gov

Variations of this core method have been applied to synthesize modified derivatives of dΨTP for specific biochemical applications. For instance, photocaged derivatives such as N1-(2-nitrobenzyl)-deoxypseudouridine triphosphate (dNBΨTP) and N1-(6-nitropiperonyloxymethyl)-deoxypseudouridine triphosphate (dNPOMΨTP) have been successfully synthesized. acs.org These compounds allow for spatiotemporal control over the release of the modified nucleoside within a biological system upon photoirradiation. The synthesis of these complex molecules also relies on phosphorylation of the parent nucleoside as a key step. acs.org

Enzymatic synthesis provides an alternative route to phosphate derivatives. These methods leverage the high specificity of enzymes to achieve phosphorylation, often under milder reaction conditions than chemical synthesis. Nucleoside kinases can catalyze the transfer of a phosphate group from a donor like adenosine triphosphate (ATP) to the 5'-hydroxyl of 2'-deoxypseudouridine to form the 5'-monophosphate. Subsequent phosphorylation to the di- and triphosphate can be achieved by other specific kinases. Another enzymatic approach involves nucleoside phosphorylases, which can catalyze the phosphorolysis of a donor nucleoside to generate a sugar-1-phosphate intermediate, which can then be used in subsequent enzymatic steps to build the desired modified nucleoside phosphate. researchgate.netresearchgate.net

The table below summarizes key reagents and typical yields for the chemical synthesis of deoxynucleoside triphosphates, including derivatives of 2'-deoxypseudouridine, based on established one-pot methodologies.

| Phosphorylation Method | Key Reagents | Product | Reported Yield Range | Reference |

|---|---|---|---|---|

| Ludwig-Eckstein "One-Pot" Synthesis | Phosphoryl chloride (POCl₃), Tributylammonium pyrophosphate | 2'-Deoxynucleoside-5'-triphosphate (dNTP) | 65% - 70% | nih.govnih.gov |

| Modified "One-Pot" Synthesis | Phosphoryl chloride (POCl₃) in Trimethyl phosphate, Tributylammonium pyrophosphate in DMF | Modified Ribonucleoside-5'-triphosphates | 15% - 79% | chempap.org |

| Protection-Free "One-Pot" Synthesis | Salicyl phosphorochloridite, Pyrophosphate, Iodine (oxidant) | 2'-Deoxynucleoside-5'-triphosphate (dNTP) | High quality, suitable for DNA polymerization | nih.gov |

| Photocaged Derivative Synthesis | Specific phosphorylation of the N1-protected deoxypseudouridine nucleoside | dNBΨTP, dNPOMΨTP | Data not specified | acs.org |

Biochemical Roles and Molecular Mechanisms in Nucleic Acid Systems

Integration of 2'-Deoxypseudouridine (B1588945) into Nucleic Acids

The incorporation of 2'-deoxypseudouridine into DNA strands can occur through pathways that are analogous to, yet distinct from, the mechanisms observed for pseudouridine (B1679824) in RNA. These processes involve complex enzymatic machinery that recognizes and modifies the nucleic acid polymer.

In RNA, pseudouridine (Ψ) is synthesized via a post-transcriptional isomerization reaction where a specific uridine (B1682114) (U) residue within an RNA chain is converted to Ψ. This process is fundamental to the maturation and function of many non-coding RNAs, including tRNA, rRNA, and snRNA.

For DNA, a similar mechanism, termed post-replication modification, could theoretically install 2'-deoxypseudouridine by acting on a deoxyuridine residue already present in a DNA strand. Such pathways involve the enzymatic recognition of a target site, followed by the modification of the base. Post-replication modifications are crucial for various cellular processes, including DNA repair and the regulation of gene expression. wordpress.comunc.edu While the enzymatic machinery for the specific conversion of deoxyuridine to 2'-deoxypseudouridine in DNA has not been as extensively characterized as the RNA-modifying enzymes, the principle of post-synthetic modification remains a plausible pathway for its introduction into the genome.

Alternatively, and more commonly for modified deoxynucleosides, 2'-deoxypseudouridine can be incorporated during DNA synthesis. This process requires the enzymatic synthesis of 2'-deoxypseudouridine 5'-triphosphate (dΨTP), which can then be utilized by DNA polymerases as a substrate to be incorporated into a growing DNA chain. nih.govmdpi.com Various studies have shown that DNA polymerases can accept modified 2'-deoxyribonucleotide triphosphates, allowing for the programmed synthesis of functionalized DNA. mdpi.comnih.gov

The enzymatic conversion of uridine to pseudouridine in RNA is a well-established process catalyzed by a class of enzymes known as pseudouridine synthases (PUS). The reaction proceeds through a universally conserved mechanism:

Cleavage of the N1-C1' glycosidic bond that links the uracil (B121893) base to the ribose sugar.

A 180-degree rotation of the liberated uracil base around its N3-C6 axis.

Formation of a new C5-C1' carbon-carbon bond between the base and the sugar.

This isomerization transforms the standard N-glycosidic bond into a more stable C-C glycosidic bond. In a hypothetical post-replicative modification pathway in DNA, a similar enzymatic activity would be required to isomerize a deoxyuridine residue.

In the context of enzymatic DNA synthesis, the process begins with the phosphorylation of the 2'-deoxypseudouridine nucleoside to its triphosphate form, dΨTP. This "activated" nucleotide can then serve as a substrate for DNA polymerases. nih.govthe-scientist.com During replication or PCR, the polymerase selects the incoming dΨTP based on the templating base (e.g., adenine) and catalyzes the formation of a phosphodiester bond, incorporating the 2'-deoxypseudouridine monophosphate into the nascent DNA strand. nih.govnews-medical.net Research has demonstrated that DNA duplexes containing 2'-deoxypseudouridine can be synthesized and subsequently serve as templates for transcription, indicating its compatibility with core enzymatic processes. nih.gov

Influence on Nucleic Acid Structure and Dynamics

The presence of pseudouridine (Ψ) in RNA duplexes is known to enhance their thermodynamic stability compared to duplexes containing uridine. oup.comresearchgate.net This stabilization is sequence-dependent and arises from a combination of factors, including improved base stacking and hydrogen bonding. oup.comnih.gov For example, RNA duplexes with internal Ψ-A pairs are, on average, 1.7 kcal/mol more stable in free energy (ΔG°₃₇) than their U-A counterparts. nih.gov This increased stability is a key contributor to the structural integrity of functional RNAs.

While comprehensive thermodynamic data for 2'-deoxypseudouridine in DNA is less abundant, the underlying principles suggest a similar stabilizing effect. The stability of a DNA duplex is a delicate balance of hydrogen bonding and base-stacking interactions. atdbio.comrsc.org The incorporation of modified nucleosides can shift this balance. Studies involving DNA triple helices have shown that the presence of 2'-deoxypseudouridine in the second strand supports the binding of a third strand, a function not observed when deoxyuridine is at the same position, implying that dΨ contributes favorably to the stability of the complex structure. acs.org

The following table presents experimental thermodynamic data for RNA duplexes, illustrating the stabilizing effect of pseudouridine (Ψ) compared to uridine (U) when paired with adenosine (B11128) (A). These values provide a model for understanding the potential impact of 2'-deoxypseudouridine in DNA.

| Duplex Sequence (Modification site in bold) | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°37 (kcal/mol) | Tm (°C) |

|---|---|---|---|---|

| 5'-GCAGUGC/3'-CGUCACG | -58.0 | -163.6 | -7.2 | 48.1 |

| 5'-GCAGΨGC/3'-CGUCACG | -62.8 | -175.7 | -8.2 | 54.2 |

| 5'-GGACUCC/3'-CCUGAGG | -60.0 | -169.5 | -7.4 | 50.1 |

| 5'-GGACΨCC/3'-CCUGAGG | -64.8 | -182.2 | -8.3 | 56.0 |

| 5'-UCAUCGUAGU/3'-AGUAGCAUCA | -70.2 | -199.1 | -8.3 | 52.7 |

| 5'-UCAUCGΨAGU/3'-AGUAGCAUCA | -72.1 | -203.2 | -8.9 | 55.6 |

Data adapted from studies on RNA duplexes. "eu" stands for entropy units (cal/mol·K). Tm measured at a specific concentration.

The isomerization of the glycosidic bond from N1 to C5 has a direct impact on the hydrogen bonding potential of the uracil base. oup.com While a standard uridine (or thymidine) has a hydrogen bond donor at the N3 position and acceptors at O2 and O4, pseudouridine gains an additional hydrogen bond donor at the N1 position. researchgate.net This N1-imino proton is located in the major groove of an A-form RNA duplex and can participate in additional hydrogen bonds, either with water molecules or with adjacent bases, contributing to greater structural rigidity and stability. oup.comresearchgate.net

This fundamental change in the base's electronic structure is independent of the sugar moiety. Therefore, 2'-deoxypseudouridine in a DNA duplex also possesses this extra N1-H donor. This enhances its molecular recognition capabilities, allowing it to form stable, non-canonical pairs or to stabilize canonical pairs. nih.gov NMR studies on RNA duplexes confirm that for internal Ψ-A, Ψ-G, and Ψ-U pairs, the N3 imino proton remains hydrogen-bonded in a Watson-Crick-like manner, while the N1 imino proton may also form a weak hydrogen bond. oup.com This potential for an extra hydrogen bond is a key factor in the thermodynamic stabilization conferred by this modification. news-medical.netlabxchange.org

| Feature Comparison | Deoxyuridine / Thymidine (B127349) | 2'-Deoxypseudouridine |

| Glycosidic Bond | N1-C1' | C5-C1' |

| H-Bond Donors | N3-H | N3-H, N1-H |

| H-Bond Acceptors | O2, O4 | O2, O4 |

| Pairing with Adenine | 2 H-Bonds | 2-3 H-Bonds (potential for a third) |

Base stacking interactions, which are van der Waals and electrostatic interactions between adjacent bases, are a dominant force in the stability of the DNA double helix. atdbio.comquora.com The introduction of 2'-deoxypseudouridine can significantly modulate these interactions. The C-C glycosidic bond of dΨ provides greater rotational freedom for the base compared to the N-C bond of deoxyuridine, allowing it to adopt a more optimal conformation for stacking with its neighbors. oup.com

Conformational Flexibility of the Glycosidic Bond and Sugar Pucker

Pseudouridine (Ψ), the C5-glycoside isomer of uridine, possesses unique structural characteristics that impart significant conformational flexibility to the nucleic acid chain. wikipedia.org Unlike the canonical C1-N1 glycosidic bond in uridine, pseudouridine features a C1-C5 bond connecting the ribose sugar to the uracil base. nih.gov This carbon-carbon linkage provides greater rotational freedom around the glycosidic bond, allowing the base to adopt a wider range of orientations relative to the sugar-phosphate backbone. wikipedia.org

Contribution to Phosphodiester Backbone Rigidity

The presence of pseudouridine lends greater rigidity and stability to the local phosphodiester backbone of an RNA molecule. nih.govmdpi.com This effect is primarily attributed to the additional imino group (N1-H) on the uracil base, which is absent in uridine where the N1 position is occupied by the glycosidic bond. nih.gov This extra hydrogen bond donor allows pseudouridine to form an additional, stabilizing hydrogen bond. nih.gov

Functional Implications in RNA-Mediated Processes

Role in Ribosomal RNA (rRNA) and Transfer RNA (tRNA) Function

Pseudouridine is the most abundant modification in both ribosomal RNA (rRNA) and transfer RNA (tRNA), where it plays critical roles in ensuring the efficiency and accuracy of protein synthesis. wikipedia.orgnih.gov

In tRNA, pseudouridine is famously located in the "TΨC loop," which is named for its conserved sequence of thymidine, pseudouridine, and cytidine. pharmiweb.com The pseudouridine at position 55 (Ψ55) is nearly universal and is crucial for stabilizing the L-shaped tertiary structure of tRNA by interacting with the D-loop. nih.govpharmiweb.com This structural stabilization is essential for the correct positioning of tRNA within the ribosome during translation. Modifications in the anticodon loop can also influence codon-anticodon interactions, thereby enhancing decoding accuracy and maintaining the translational reading frame. ijeab.com

In rRNA, pseudouridines are strategically clustered in functionally vital regions of the ribosome, including the peptidyl transferase center (PTC), the decoding center, and the A-, P-, and E-sites where tRNAs bind. nih.govpharmiweb.com These modifications help to fine-tune the structure and conformational dynamics of the ribosome. wikipedia.org The presence of pseudouridine in these key areas influences rRNA folding, ribosome assembly, and interactions with tRNA and mRNA, ultimately affecting translational fidelity and efficiency. chemicalbook.com Loss of specific pseudouridines in rRNA can lead to defects in ribosome biogenesis, reduced protein synthesis, and increased stop codon readthrough. nih.govijeab.com

Influence on Small Nuclear RNA (snRNA) and Small Nucleolar RNA (snoRNA)

Pseudouridylation is a widespread modification in spliceosomal small nuclear RNAs (snRNAs), which are essential components of the spliceosome that catalyzes pre-mRNA splicing. wikipedia.org Pseudouridines are found in highly conserved and functionally important regions of snRNAs, such as the U2 snRNA branch-site recognition region. mdpi.com

The presence of pseudouridine in snRNAs is critical for the assembly of the spliceosome and the efficiency of the splicing reaction. nih.gov It is thought to enhance the stability of RNA-RNA interactions, such as those between snRNAs and the pre-mRNA or between different snRNAs, which are necessary for the precise recognition of splice sites and for the catalytic steps of splicing. wikipedia.org The absence of these modifications can impair the formation of spliceosomal complexes and reduce splicing efficiency. mdpi.com

Small nucleolar RNAs (snoRNAs) of the H/ACA box family are themselves key players in the pseudouridylation process. nih.gov These snoRNAs form ribonucleoprotein complexes (snoRNPs) with proteins, including the pseudouridine synthase dyskerin. nih.gov The snoRNA component acts as a guide, using base pairing to direct the complex to specific uridine residues in target RNAs (primarily rRNAs and snRNAs) for their conversion to pseudouridine. SnoRNAs themselves can also contain pseudouridine modifications, although the functional consequences are less understood. mdpi.com

Modulation of Messenger RNA (mRNA) Splicing and Stability

Beyond its role in non-coding RNAs, pseudouridine has been identified as a dynamic modification in messenger RNA (mRNA), where it can regulate gene expression post-transcriptionally. wikipedia.orgnih.gov Pseudouridylation of pre-mRNAs can occur co-transcriptionally and is often found near splice sites and in alternatively spliced regions. nih.govscispace.com

The presence of a single pseudouridine can be sufficient to directly influence the outcome of pre-mRNA splicing. nih.gov This regulation can occur through several mechanisms. Pseudouridine can alter the local pre-mRNA secondary structure, either exposing or masking splicing signals from the spliceosome. nih.govresearchgate.net It may also modulate the binding of RNA-binding proteins (RBPs) that regulate alternative splicing. nih.gov

Furthermore, pseudouridine modification can enhance the stability of mRNA. researchgate.net By altering RNA structure and interactions, pseudouridylation can protect mRNA from degradation by nucleases, thereby increasing its half-life and translational potential.

Effects on Ribosome Assembly and Translation Fidelity

Once the ribosome is assembled, rRNA pseudouridines located in the functional centers continue to play a crucial role in translation. They contribute to the conformational stability required for the catalytic activity of the ribosome. frontiersin.org These modifications can impact the decoding of mRNA codons, influencing the binding affinity of tRNA to the ribosome and modulating conformational dynamics. nih.gov While generally enhancing accuracy, under certain conditions, pseudouridine in an mRNA codon can subtly alter how the ribosome interacts with tRNAs, potentially impeding translation elongation or increasing the low-level misincorporation of amino acids. pnas.org This suggests that pseudouridine can fine-tune translation, affecting not only the speed but also the fidelity of protein synthesis. pnas.orgnih.gov

Enzyme Interactions and Metabolic Pathways of 2'-Deoxypseudouridine and its Analogs

The metabolic fate and enzymatic interactions of 2'-deoxypseudouridine (dΨ) and its analogs are governed by a series of enzymes typically involved in pyrimidine (B1678525) nucleoside metabolism. These interactions determine whether the molecule is degraded, salvaged for nucleic acid synthesis, or acts as an inhibitor of key cellular processes.

Substrate Specificity of Nucleoside-Modifying Enzymes

The initial steps in the metabolism of dΨ are likely mediated by enzymes that process canonical pyrimidine deoxynucleosides, such as thymidine and 2'-deoxyuridine (B118206).

Nucleoside Phosphorylases: Thymidine phosphorylase (TP) and uridine phosphorylase (UP) are key enzymes in the pyrimidine salvage pathway. wikipedia.orgyoutube.com TP catalyzes the reversible phosphorolysis of thymidine and 2'-deoxyuridine to their respective bases (thymine and uracil) and 2-deoxyribose-1-phosphate. nih.govnih.gov Given its broad substrate specificity for deoxyuridine and its analogs, TP is a primary candidate for the catabolism of 2'-deoxypseudouridine. nih.gov Similarly, UP is involved in the degradation of uridine, and in some species, such as mice, it can also process thymidine. researchgate.net This suggests dΨ may also serve as a substrate for UP.

Nucleoside Kinases: For dΨ to be incorporated into DNA, it must first be phosphorylated to its monophosphate form. This reaction is catalyzed by nucleoside kinases. Thymidine kinase (TK) is a crucial enzyme in the salvage pathway that phosphorylates thymidine to thymidine monophosphate (TMP). wikipedia.org Deoxycytidine kinase and deoxyuridine kinase also participate in the phosphorylation of their respective deoxynucleosides. Due to the structural similarity between dΨ and thymidine/deoxyuridine, it is plausible that these kinases recognize and phosphorylate dΨ, initiating its entry into anabolic pathways.

Pseudouridine Kinase and Glycosylase Activities

A specific catabolic pathway for the ribo-form, pseudouridine (Ψ), has been characterized, involving two key enzymes: pseudouridine kinase (PUKI) and pseudouridine monophosphate glycosylase (PUMY). nih.govnih.gov

Pseudouridine Kinase (PUKI): This enzyme, first identified in E. coli as PsuK and later in Arabidopsis as AtPUKI, specifically phosphorylates pseudouridine to pseudouridine 5'-monophosphate (ΨMP). nih.govfrontiersin.org Structural and biochemical analyses of AtPUKI reveal a unique nucleoside binding site that confers high specificity for pseudouridine over uridine. nih.govnih.gov A key interaction involves the N1 atom of the pseudouridine base, which distinguishes it from uridine. nih.gov While AtPUKI demonstrates a much higher catalytic efficiency for pseudouridine, it can phosphorylate uridine, albeit poorly. nih.gov The activity of PUKI on 2'-deoxypseudouridine has not been extensively reported, and the absence of the 2'-hydroxyl group could significantly impact substrate binding and catalysis.

Pseudouridine Monophosphate Glycosylase (PUMY): Following phosphorylation, ΨMP is hydrolyzed by PUMY (PsuG in E. coli), which cleaves the unusual C-C glycosidic bond to release uracil and ribose-5-phosphate. nih.govnih.gov This enzyme is highly specific for ΨMP. nih.gov The existence of this pathway highlights a dedicated mechanism for degrading pseudouridine released from RNA turnover. nih.gov However, this pathway is not present in mammals, which instead excrete pseudouridine in urine. nih.gov The potential for PUMY to process 2'-deoxy-ΨMP is currently unknown.

| Enzyme | Primary Substrate(s) | Action on 2'-Deoxypseudouridine (dΨ) or Analog | Notes |

|---|---|---|---|

| Thymidine Phosphorylase (TP) | Thymidine, 2'-Deoxyuridine | Likely substrate | Catalyzes reversible phosphorolysis of deoxyuridine and its analogs. nih.gov |

| Uridine Phosphorylase (UP) | Uridine | Potential substrate | Murine UP is known to cleave thymidine, suggesting broader specificity than human UP. researchgate.net |

| Thymidine Kinase (TK) | Thymidine | Potential substrate for phosphorylation | Key enzyme in the pyrimidine salvage pathway. wikipedia.org |

| Pseudouridine Kinase (PUKI) | Pseudouridine (Ψ) | Unknown | Highly specific for the ribo-form (Ψ); 2'-OH absence may hinder binding. nih.govnih.gov |

| Pseudouridine Monophosphate Glycosylase (PUMY) | Pseudouridine-5'-MP (ΨMP) | Unknown | Cleaves the C-C glycosidic bond of ΨMP; specificity for the 2'-deoxy form is not reported. nih.govnih.gov |

Mechanisms of Inhibition via Analog Incorporation

When 2'-deoxypseudouridine or its analogs are processed by cellular enzymes, they can act as potent inhibitors of essential metabolic and DNA processing pathways.

Inhibition of Thymidylate Synthase (TS): Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step for DNA synthesis. medchemexpress.comwikipedia.org Analogs of dUMP are well-established inhibitors of TS. wikipedia.org For example, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) is a potent inhibitor. nih.gov Other dUMP analogs with modifications at the C5 position can also act as competitive inhibitors of TS. nih.gov As the 5'-monophosphate of dΨ is a structural analog of dUMP, it has the potential to inhibit TS, thereby depleting the dTMP pool necessary for DNA replication.

Inhibition of DNA Polymerases: Deoxynucleoside triphosphate analogs can function as inhibitors of DNA polymerases. nih.govnih.gov Inhibition can occur through several mechanisms, including competitive inhibition with the natural dNTP substrate or, upon incorporation, by acting as a chain terminator if the 3'-hydroxyl group is modified. nih.govyoutube.com While 2'-deoxypseudouridine triphosphate retains the 3'-hydroxyl necessary for chain elongation, its incorporation could alter DNA structure and affect subsequent polymerase function.

Inhibition of DNA Repair Enzymes: The presence of unconventional bases in DNA can be recognized by DNA repair machinery. Uracil-DNA glycosylase (UDG) is a key enzyme in the base excision repair pathway that removes uracil from DNA. oncotarget.comebi.ac.uk Research has shown that oligodeoxyribonucleotides containing 2'-deoxypseudouridine can inhibit the activity of UDG. nih.gov This suggests that the C-C glycosidic bond and the unique structure of dΨ at the active site of UDG prevent its excision and may act as a competitive inhibitor, potentially disrupting DNA repair processes. nih.govnih.gov

Salvage and Degradation Pathways of Modified Nucleosides

The metabolic fate of 2'-deoxypseudouridine is determined by the balance between salvage (recycling) and degradation pathways. wikipedia.orgcreative-proteomics.com

Degradation Pathway: The primary catabolic route for dΨ likely mirrors that of thymidine and deoxyuridine. nih.gov This pathway is initiated by thymidine phosphorylase, which would cleave dΨ into the free base, uracil, and 2-deoxyribose-1-phosphate. nih.govresearchgate.net The resulting uracil can then be fully degraded to β-alanine, CO₂, and ammonia (B1221849) through the action of enzymes like dihydropyrimidine (B8664642) dehydrogenase. creative-proteomics.comwikipedia.org

Salvage Pathway: Alternatively, dΨ can be salvaged and reutilized by the cell. wikipedia.org This process begins with phosphorylation by a nucleoside kinase, such as thymidine kinase, to form 2'-deoxypseudouridine monophosphate (dΨMP). researchgate.net This monophosphate can then be further phosphorylated by other kinases (e.g., thymidylate kinase) to the diphosphate (B83284) (dΨDP) and triphosphate (dΨTP) forms. wikipedia.org The resulting 2'-deoxypseudouridine triphosphate can then serve as a substrate for DNA polymerases, leading to its incorporation into the DNA strand. nih.gov

This dual potential for degradation or salvage means the ultimate role of 2'-deoxypseudouridine in a cell depends on the relative activities of competing enzymes like thymidine phosphorylase and thymidine kinase.

| Target Enzyme | Inhibitor | Mechanism of Inhibition |

|---|---|---|

| Thymidylate Synthase (TS) | 2'-Deoxypseudouridine-5'-MP (potential) and other dUMP analogs | Competitive inhibition with the natural substrate dUMP, preventing dTMP synthesis. wikipedia.orgnih.gov |

| DNA Polymerases | 2'-Deoxypseudouridine-5'-TP (potential) and other dNTP analogs | Competitive inhibition with canonical dNTPs for the active site. nih.govnih.gov |

| Uracil-DNA Glycosylase (UDG) | DNA containing incorporated 2'-Deoxypseudouridine | The incorporated dΨ residue inhibits the enzymatic removal of uracil from DNA, likely through competitive binding at the active site. nih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2'-Deoxypseudouridine (B1588945), enabling its separation from other nucleosides, including its isomer 2'-deoxyuridine (B118206). The choice of technique depends on the required resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides. For 2'-Deoxypseudouridine, reversed-phase HPLC is typically employed, separating compounds based on their hydrophobicity.

Principle : In reversed-phase HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. 2'-Deoxypseudouridine, being a polar molecule, has a relatively low affinity for the stationary phase and elutes relatively quickly. The separation from other nucleosides is achieved by carefully controlling the mobile phase composition, often a mixture of an aqueous buffer (like phosphate (B84403) buffer or ammonium acetate) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govnovocib.comnih.gov

Detection : UV detection is highly effective for nucleosides due to the strong absorbance of the pyrimidine (B1678525) ring. The maximum absorbance wavelength (λmax) for uracil (B121893) derivatives is typically around 260 nm, which is used for quantification. nih.govnih.gov

Application : This method allows for the quantification of 2'-Deoxypseudouridine in various samples. By creating a calibration curve with standards of known concentration, the amount of the compound in an unknown sample can be determined. nih.gov While specific studies detailing the precise retention time for 2'-deoxypseudouridine are not abundant, it is established that its separation from 2'-deoxyuridine is achievable due to subtle differences in their polarity and interaction with the stationary phase. A method validated for 2'-deoxyuridine used a C18 column with a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile, achieving a limit of quantitation of 0.5 µg/mL. nih.gov A similar setup would be applicable for 2'-deoxypseudouridine.

Typical HPLC-UV Parameters for Nucleoside Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 4µm) | nih.gov |

| Mobile Phase | Potassium Dihydrogen Phosphate Buffer (20mM, pH 4.5) and Acetonitrile (95:5, v/v) | nih.gov |

| Flow Rate | 0.7 mL/min (Isocratic) | nih.gov |

| Detection | UV at 260-267 nm | nih.govnih.gov |

| Temperature | Room Temperature | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and faster analysis times, which is particularly advantageous for separating isomeric compounds. mdpi.comfrontiersin.org

Principle : The fundamental principles of UPLC are the same as HPLC, but the smaller particle size leads to much greater separation efficiency. This allows for the baseline resolution of structurally similar molecules like 2'-Deoxypseudouridine and 2'-deoxyuridine, which might co-elute or show poor separation in a standard HPLC system. nih.gov

Application : UPLC is often coupled with mass spectrometry (UPLC-MS) for enhanced sensitivity and specificity, making it ideal for detecting low-abundance modified nucleosides in complex biological samples like urine or cell extracts. mdpi.comresearchgate.net The increased resolution can effectively separate multiple constitutional and structural isomers within a single run. nih.govmdpi.com For instance, UPLC methods have been developed to separate dozens of modified nucleosides, demonstrating the power of this technique for isomer-specific quantification. mdpi.com

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that permits the separation of neutral molecules. wikipedia.orgnih.gov It combines the high efficiency of electrophoresis with the partitioning principles of chromatography.

Principle : In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgasdlib.org This forms micelles, which act as a pseudo-stationary phase. Neutral analytes like 2'-Deoxypseudouridine are separated based on how they partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. isfcppharmaspire.comnih.gov More hydrophobic molecules spend more time in the micelle and migrate more slowly. asdlib.org Because 2'-Deoxypseudouridine is a neutral compound, MEKC is an ideal technique for its analysis. scilit.com

Application : MEKC offers extremely high separation efficiency and requires only minute sample volumes. It has been successfully applied to separate various normal and modified nucleosides. scilit.com The selectivity of the separation can be fine-tuned by changing the type of surfactant, adding organic modifiers to the buffer, or using additives like cyclodextrins. wikipedia.org This allows for the optimization of methods to resolve closely related nucleoside isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to non-volatile compounds like nucleosides requires a chemical modification step known as derivatization. nih.govsemanticscholar.org

Principle : To make 2'-Deoxypseudouridine suitable for GC analysis, its polar functional groups (-OH, -NH) must be converted into more volatile, thermally stable groups. youtube.com This is typically achieved through silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.govyoutube.com The resulting TMS-derivatized 2'-Deoxypseudouridine is volatile enough to be separated on a GC column and subsequently detected by the mass spectrometer.

Application : Following separation, the mass spectrometer fragments the derivatized molecules, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. usra.edu While highly sensitive, the requirement for derivatization adds complexity to sample preparation and can introduce variability if the reaction is not complete.

Common Derivatization Process for GC-MS of Nucleosides

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1. Methoxyamination (Oximation) | Methoxyamine hydrochloride in pyridine | Stabilizes keto-enol tautomerism, reducing the number of derivative peaks. | youtube.com |

| 2. Silylation | MSTFA or BSTFA with TMCS | Replaces active hydrogens with TMS groups to increase volatility. | sigmaaldrich.comnih.gov |

| Incubation | 30-90 minutes at 37-75°C | To ensure complete reaction. | sigmaaldrich.comyoutube.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is indispensable for the analysis of 2'-Deoxypseudouridine, providing molecular weight information and structural details through fragmentation analysis. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile and non-volatile molecules like nucleosides directly from a liquid phase. rsc.orgnih.gov

Principle : ESI generates gas-phase ions from a liquid solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. uab.edu This gentle process minimizes fragmentation in the ion source, allowing for the clear determination of the molecular weight of 2'-Deoxypseudouridine.

Structural Elucidation : To obtain structural information, tandem mass spectrometry (MS/MS) is used. nih.gov The [M+H]⁺ ion of 2'-Deoxypseudouridine is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the structure. The fragmentation of the related C-nucleoside, pseudouridine (B1679824), has been studied in detail and provides a model for 2'-deoxypseudouridine. nih.gov The key fragmentation pathway involves the cleavage of the glycosidic bond, although for C-nucleosides this is more complex than for N-nucleosides, leading to characteristic cross-ring cleavages of the sugar moiety. nih.govresearchgate.net

Predicted ESI-MS/MS Fragmentation for 2'-Deoxypseudouridine [M+H]⁺ (Based on known fragmentation of Pseudouridine)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragment Identity | Reference |

|---|---|---|---|---|

| 229.08 | 113.04 | 116.04 | [Base+H]⁺ (Uracil) | nih.gov |

| 229.08 | 99.04 | 130.04 | [Sugar-H₂O]⁺ | nih.gov |

Note: The table is predictive for 2'-Deoxypseudouridine (C₉H₁₂N₂O₅, MW: 228.20 g/mol ) based on fragmentation data for Pseudouridine (C₉H₁₂N₂O₆). The key difference is the mass of the deoxyribose sugar moiety (116 Da) versus the ribose sugar (132 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for investigating the three-dimensional structure and dynamics of nucleosides in solution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural assignment of 2'-Deoxypseudouridine. The chemical shifts of the proton and carbon atoms are highly sensitive to their local electronic environment, allowing for the identification of the sugar and base moieties.

In ¹H NMR, the protons of the deoxyribose ring (H1', H2', H2'', H3', H4', H5', and H5'') and the base (H6) exhibit characteristic chemical shifts. rsc.org The coupling constants between adjacent protons, particularly the H1'-H2' and H1'-H2'' couplings, are crucial for determining the conformation of the sugar ring. nih.govnih.govresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Deoxyuridine Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1' | ~6.2 | C1' ~88 |

| H2' | ~2.3 | C2' ~38 |

| H2'' | ~2.4 | |

| H3' | ~4.4 | C3' ~70 |

| H4' | ~4.0 | C4' ~85 |

| H5' | ~3.8 | C5' ~61 |

| H5'' | ~3.7 | |

| H6 | ~7.8 | C6 ~140 |

| C2 ~151 | ||

| C4 ~163 | ||

| C5 ~102 |

This table is interactive and provides a general range of chemical shifts. Actual values can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space connectivities within the 2'-Deoxypseudouridine molecule. researchgate.nethuji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgnews-medical.net For dΨ, COSY spectra reveal the connectivity within the deoxyribose sugar ring, for example, between H1' and H2'/H2'', H2'/H2'' and H3', and so on.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. news-medical.netlibretexts.org NOESY is particularly valuable for determining the conformation around the glycosidic bond by observing correlations between the base protons and the sugar protons.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between directly bonded protons and heteronuclei, such as ¹³C. wikipedia.orgnih.govresearchgate.net An HSQC spectrum of dΨ would show cross-peaks connecting each proton to the carbon atom it is attached to, facilitating the assignment of the carbon signals.

The incorporation of modified nucleosides like pseudouridine (Ψ), a close analog of dΨ, can significantly impact the structure and stability of RNA. nih.govnih.gov NMR spectroscopy is a key tool for investigating these effects at an atomic level. nih.gov The presence of Ψ in RNA helices has been shown to enhance thermal stability. nih.gov This stabilization is thought to arise from improved base stacking and the formation of an additional water-mediated hydrogen bond involving the N1-H of the pseudouracil base. nih.govnih.gov

NMR studies on RNA duplexes containing Ψ allow for the detailed analysis of changes in the sugar pucker, backbone torsion angles, and hydrogen bonding patterns upon modification. nih.gov The chemical shifts of imino protons, which are involved in base pairing, are particularly sensitive to the local structure and can provide insights into the stability of the helix. nih.gov

NMR spectroscopy can also provide insights into the dynamic behavior of 2'-Deoxypseudouridine. The conformation of the deoxyribose sugar is not static but exists in an equilibrium between two major puckering domains: C2'-endo (South) and C3'-endo (North). nih.govnih.govresearchgate.net The populations of these conformers can be estimated from the vicinal proton-proton coupling constants. nih.govnih.gov

Similarly, there is rotational freedom around the glycosidic bond, leading to an equilibrium between the syn and anti conformations. nih.govresearchgate.net The relative orientation of the base and sugar is crucial for molecular recognition and biological function. NOESY experiments can be used to determine the preferred conformation around the glycosidic bond.

Other Spectroscopic Methods

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation. The FT-IR spectrum of 2'-Deoxypseudouridine reveals characteristic vibrational modes associated with its constituent functional groups.

The analysis of the FT-IR spectrum of 2'-Deoxypseudouridine allows for the assignment of specific vibrational frequencies to the molecular bonds within the uracil ring and the deoxyribose sugar moiety. The high-frequency region of the spectrum is dominated by stretching vibrations of O-H and N-H bonds. The broad absorption band typically observed in the 3500-3200 cm⁻¹ range corresponds to the O-H stretching vibrations of the hydroxyl groups on the deoxyribose sugar, often involved in hydrogen bonding. The N-H stretching vibrations of the uracil ring are expected in the 3400-3100 cm⁻¹ region.

The double bond region, between 1750 and 1500 cm⁻¹, is particularly informative. The C=O stretching vibrations of the uracil ring give rise to strong absorption bands, typically around 1700-1650 cm⁻¹. The exact positions of these bands can be sensitive to the electronic environment and hydrogen bonding. The C=C double bond stretching within the uracil ring also appears in this region, generally between 1650 and 1600 cm⁻¹.

The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorption bands arising from C-O, C-N, and C-C stretching vibrations, as well as various bending vibrations. The C-O stretching of the deoxyribose moiety is typically found in the 1150-1050 cm⁻¹ range. These complex patterns are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Table 1: Characteristic FT-IR Vibrational Frequencies for 2'-Deoxypseudouridine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3500 - 3200 | Deoxyribose -OH |

| N-H Stretch | 3400 - 3100 | Uracil N-H |

| C-H Stretch | 3000 - 2850 | Deoxyribose C-H |

| C=O Stretch | 1700 - 1650 | Uracil C=O |

| C=C Stretch | 1650 - 1600 | Uracil C=C |

| C-O Stretch | 1150 - 1050 | Deoxyribose C-O |

Circular Dichroism (CD) Spectroscopy for Helical Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the conformation of biomolecules, including nucleic acids, and is instrumental in analyzing their helical structures.

CD spectra of nucleic acids are typically recorded in the far-UV region (190-320 nm). The spectrum of a standard B-form DNA duplex is characterized by a positive band around 275 nm, a negative band around 245 nm, and a crossover at approximately 258 nm. In contrast, an A-form helix exhibits a strong positive band around 260 nm and a deep negative band near 210 nm.

Studies on RNA hairpins containing pseudouridine have demonstrated that the modification induces a more A-like conformation, which is reflected in their CD spectra. nih.gov The CD spectra of these modified RNAs show a characteristic increase in the positive ellipticity around 265 nm, consistent with a stabilized A-form helix. nih.gov Therefore, the incorporation of 2'-Deoxypseudouridine into a DNA strand is expected to shift the conformational equilibrium towards an A-form or a hybrid A/B-form helix, which would be detectable by a corresponding change in the CD spectrum.

Table 2: Typical CD Spectral Features for DNA Helical Forms

| Helical Form | Positive Band (nm) | Negative Band (nm) | Crossover (nm) |

|---|---|---|---|

| B-form DNA | ~275 | ~245 | ~258 |

UV-Vis Spectroscopy for Concentration and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for the quantitative analysis and purity assessment of nucleic acids and their analogs. The principle lies in the absorption of UV light by the chromophoric pyrimidine and purine bases.

The uracil base in 2'-Deoxypseudouridine possesses a conjugated system of double bonds that absorbs UV light in the region of 250-280 nm. The wavelength of maximum absorbance (λmax) for 2'-Deoxypseudouridine is typically observed around 262 nm in a neutral aqueous solution (pH 7). This λmax can exhibit a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on the pH of the solution, due to the ionization of the N1 proton of the uracil ring.

The concentration of a 2'-Deoxypseudouridine solution can be accurately determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient (or molar absorptivity), c is the concentration, and l is the path length of the cuvette (typically 1 cm). The molar extinction coefficient is a constant for a given substance at a specific wavelength and in a particular solvent. For 2'-Deoxypseudouridine at its λmax of 262 nm and pH 7, the molar extinction coefficient is approximately 7,900 M⁻¹cm⁻¹.

Purity of a 2'-Deoxypseudouridine sample can also be assessed using UV-Vis spectroscopy. The ratio of absorbance at 260 nm to 280 nm (A260/A280) is a common measure of purity for nucleic acids. For pure DNA and RNA, this ratio is typically around 1.8 and 2.0, respectively. A lower ratio may indicate the presence of protein contamination, as proteins have a characteristic absorbance maximum at around 280 nm due to the presence of aromatic amino acids. For a pure sample of 2'-Deoxypseudouridine, an A260/A280 ratio in the range of 1.7-1.9 would be expected.

Table 3: UV-Vis Spectroscopic Data for 2'-Deoxypseudouridine

| Parameter | Value | Conditions |

|---|---|---|

| λmax | ~262 nm | pH 7.0 |

| Molar Extinction Coefficient (ε) at λmax | ~7,900 M⁻¹cm⁻¹ | pH 7.0 |

Structural Biology and Computational Modeling of 2 Deoxypseudouridine Interactions

X-ray Crystallography of 2'-Deoxypseudouridine-Containing Complexes

X-ray crystallography is a primary method for determining the precise three-dimensional atomic coordinates of molecules in a crystalline state. nih.gov It provides high-resolution snapshots that can reveal detailed interactions between a modified nucleoside like 2'-deoxypseudouridine (B1588945) and its environment, be it an enzyme's active site or the helical structure of a nucleic acid. youtube.com

The determination of crystal structures of enzymes in complex with their substrates or inhibitors is fundamental to understanding mechanisms of catalysis and recognition. While specific crystallographic studies detailing the binding of 2'-deoxypseudouridine to an enzyme are not prominently available in published literature, the principles of such analyses are well-established. researchgate.net Studies on enzymes that metabolize C-glycosides, the class to which 2'-deoxypseudouridine belongs, reveal how active sites accommodate the unusual carbon-carbon linkage. kek.jpacs.org

A crystallographic study of an enzyme bound to 2'-deoxypseudouridine would provide critical data on:

Active Site Architecture: The precise geometry of the binding pocket, including the amino acid residues that make contact with the modified nucleoside.

Interaction Networks: A detailed map of hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the enzyme-ligand complex.

Conformational Changes: Evidence of "induced fit," where the enzyme may change its conformation upon binding the nucleoside. researchgate.net

For context, studies on the related compound 2'-deoxyuridine (B118206) complexed with deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) show how NMR can be used to probe the structural dynamics upon substrate binding, trapping the enzyme in specific conformational states. nih.gov A similar crystallographic approach for 2'-deoxypseudouridine would offer a static, high-resolution view of these interactions.

The incorporation of a modified nucleoside can significantly alter the local and global conformation of a DNA or RNA duplex. X-ray crystallography is a powerful tool for visualizing these structural perturbations at atomic resolution. mdpi.com While a high-resolution crystal structure of a DNA duplex containing 2'-deoxypseudouridine is not readily found in public databases, research into DNA triple helices has demonstrated its successful incorporation into the second strand, indicating its ability to form stable nucleic acid structures. acs.org

The C-C glycosidic bond of 2'-deoxypseudouridine is expected to influence several key helical parameters compared to the canonical N-glycosidic bond. Crystallographic analysis of oligonucleotides containing this modification would elucidate its effect on:

Sugar Pucker: The conformation of the deoxyribose ring (C2'-endo for B-form DNA, C3'-endo for A-form RNA). Studies on analogous modified nucleosides like 6-aza-2'-deoxyuridine (B1247385) have shown a preference for an S-type (C2'-endo) conformation in the solid state. researchgate.net

Glycosidic Torsion Angle (χ): The rotation around the bond linking the base to the sugar, which determines the syn or anti orientation of the base.

Backbone Torsion Angles: The series of angles that define the path of the sugar-phosphate backbone.

Helical Parameters: Changes in local parameters such as rise, twist, and slide, which describe the relationship between adjacent base pairs.

The table below summarizes the classical parameters for A- and B-form DNA, which serve as a benchmark for evaluating the structural impact of modified nucleosides.

| Parameter | A-DNA | B-DNA |

| Helix Handedness | Right-handed | Right-handed |

| Rise per Base Pair | ~2.6 Å | ~3.4 Å |

| Base Pairs per Turn | ~11 | ~10.5 |

| Sugar Pucker | C3'-endo | C2'-endo |

| Glycosidic Angle | anti | anti |

| Major Groove | Narrow and deep | Wide and deep |

| Minor Groove | Wide and shallow | Narrow and deep |

This table presents idealized values for canonical A- and B-form DNA duplexes. nih.gov

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and complex biomacromolecules in a near-native, hydrated state. researchgate.netresearchgate.net The method involves flash-freezing a sample in vitreous ice and imaging it with an electron microscope, allowing for the reconstruction of three-dimensional structures, often at near-atomic resolution. youtube.com

Currently, there are no specific published cryo-EM studies focused on 2'-deoxypseudouridine. However, the technique holds significant potential for investigating this compound in the context of large molecular assemblies. Potential applications include: